molecular formula C18H19NO4S B2757213 methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate CAS No. 1327179-55-4

methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate

Cat. No.: B2757213
CAS No.: 1327179-55-4
M. Wt: 345.41
InChI Key: DLPCIBHUNJMKHY-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate is a complex organic compound characterized by its unique structure, which includes both amino and sulfonyl functional groups attached to an acrylate backbone

Preparation Methods

The synthesis of methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate typically involves a multi-step process. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with methyl acrylate under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction .

Chemical Reactions Analysis

Methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate can be compared with similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various research fields.

Properties

IUPAC Name

methyl (Z)-3-(4-methylanilino)-2-(4-methylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-13-4-8-15(9-5-13)19-12-17(18(20)23-3)24(21,22)16-10-6-14(2)7-11-16/h4-12,19H,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPCIBHUNJMKHY-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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